molecular formula C16H13N3O2S B14936502 N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936502
M. Wt: 311.4 g/mol
InChI Key: KCIPESPHPIZIKB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 4-methoxyphenyl group.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)

InChI Key

KCIPESPHPIZIKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The 1,2,3-thiadiazole-5-carboxamide scaffold is shared among several analogs, but substituents on the phenyl ring and carboxamide nitrogen significantly influence properties:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-OCH₃-C₆H₄ C₁₆H₁₃N₃O₂S 311.36 Electron-donating group enhances solubility
N-(4-Trifluoromethylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide () 4-CF₃-C₆H₄ C₁₆H₁₀F₃N₃OS 349.33 Electron-withdrawing CF₃ group may improve metabolic stability
N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide () 4-Br-C₆H₄ C₁₅H₁₀BrN₃OS 360.24 Halogen substituent increases molecular weight and lipophilicity
N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide () 4-Cl-C₆H₄ C₁₅H₁₀ClN₃OS 315.78 Chlorine enhances bioactivity in some analogs
SI104 () Flavone-derived substituent C₂₄H₁₅N₃O₂S 433.46 Extended aromatic system may improve binding affinity
47n () N,N-Diethylamino-C₆H₄ C₂₀H₂₄N₃O₃ 353.43 Tertiary amine enhances solubility and bioavailability

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., OCH₃) : The methoxy group in the target compound likely improves solubility and may influence receptor interactions through hydrogen bonding. Similar substituents in analogs (e.g., pyridyl or naphthyl groups) demonstrated repellent activity (63.1–63.4%) against aphids .
  • For example, chloro-substituted analogs in showed insecticidal LC₅₀ values as low as 8.4 µg/mL .
  • Bulkier Substituents (e.g., Flavone in SI104) : Extended aromatic systems () may improve π-π stacking interactions but reduce solubility, as seen in SI104’s lower yield (55%) compared to simpler analogs .

Biological Activity

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered thiadiazole ring with two nitrogen atoms and one sulfur atom, which is significant for its biological activity. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Property Details
Molecular Formula C16_{16}H14_{14}N4_{4}O2_{2}S
Molecular Weight 342.37 g/mol
Functional Groups Thiadiazole ring, Carboxamide, Methoxy

Anticonvulsant Activity

Research indicates that this compound may exhibit anticonvulsant properties by modulating GABAergic pathways and influencing voltage-gated ion channels. Preliminary studies have shown that derivatives of thiadiazoles can selectively target potassium channels (KCNQ1), suggesting that structural modifications can enhance pharmacological profiles .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. This inhibition could lead to reduced inflammation in various biological models .

Anticancer Potential

Recent studies have highlighted the anticancer activity of thiadiazole derivatives. For instance, this compound demonstrated significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity, further supporting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • GABAergic Modulation: Influences GABA receptor pathways.
  • Enzyme Inhibition: Inhibits COX enzymes involved in inflammatory processes.
  • Cell Cycle Interference: Induces apoptosis by affecting cell cycle regulatory proteins.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anticonvulsant Efficacy: In a study involving animal models, the compound showed a significant reduction in seizure frequency compared to control groups.
  • Anti-inflammatory Assessment: In vitro assays demonstrated a marked decrease in inflammatory markers in treated cells versus untreated controls.
  • Anticancer Activity: In cellular assays, treatment with the compound resulted in increased apoptosis rates in MCF-7 cells after 48 hours of exposure.

Q & A

Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves cyclization of precursor hydrazides or thioureas. A multi-step approach includes:

Condensation reactions : Reacting 4-methoxyphenylamine with a thiadiazole-carboxylic acid derivative under coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .

Thiadiazole ring formation : Using iodine and triethylamine in DMF to cyclize intermediate thiosemicarbazides, releasing sulfur atoms .

Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.
Key Data :

ParameterValueSource
Yield~45-60% (optimized conditions)
Reaction Time1-3 hours (cyclization step)

Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations predict transition states and intermediate stability:

  • Solvent selection : Simulate polarity effects using COSMO-RS to identify optimal solvents (e.g., acetonitrile for cyclization) .
  • Catalyst screening : Molecular docking of iodine or triethylamine with intermediates reveals catalytic efficiency .
  • Reaction kinetics : Model activation energy barriers to reduce side products (e.g., over-oxidation).

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxyphenyl (δ 3.8 ppm for -OCH3) and thiadiazole protons (δ 7.1-8.3 ppm for aromatic systems) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 352.08 (theoretical).
  • HPLC : Use C18 columns (90:10 acetonitrile/water) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in bioactivity data across different antimicrobial assays?

Methodological Answer:

  • Assay standardization : Compare MIC values using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
  • Solubility adjustments : Address low aqueous solubility (common in thiadiazoles) via DMSO co-solvents (<1% v/v) or β-cyclodextrin encapsulation .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin) to validate assay sensitivity .

Basic: What structural modifications are recommended to explore SAR for antitumor activity?

Methodological Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity .
  • Heterocycle substitution : Introduce pyridine or triazole rings in place of phenyl to modulate bioavailability .
  • Bioisosteric replacement : Swap the thiadiazole with 1,2,4-oxadiazole to assess metabolic stability .

Advanced: How can in silico models predict metabolic pathways and toxicity risks?

Methodological Answer:

  • ADMET prediction : Use SwissADME to identify probable Phase I metabolites (e.g., demethylation of the methoxy group) .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., thiadiazole ring) .

Basic: What strategies improve the compound’s stability in long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light protection : Use amber vials to avoid photodegradation of the thiadiazole moiety .
  • Purity monitoring : Conduct HPLC every 3 months to detect degradation products .

Advanced: How do crystallography and spectroscopic data resolve ambiguities in tautomeric forms?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine the dominant tautomer (e.g., thione vs. thiol forms) .
  • IR spectroscopy : Identify characteristic C=O (1650-1700 cm⁻¹) and C=S (1250-1350 cm⁻¹) stretches .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria .

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